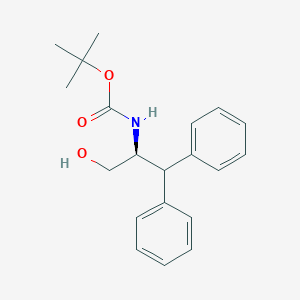![molecular formula C8H8N2O B116217 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one CAS No. 156267-14-0](/img/structure/B116217.png)
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, also known as MPP, is a heterocyclic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In
Mechanism Of Action
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a key role in the regulation of gene expression. HDAC inhibitors have been found to induce apoptosis in cancer cells and reduce inflammation in various tissues. 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis.
Biochemical And Physiological Effects
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been found to exhibit various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been found to improve glucose tolerance and insulin sensitivity in mice. 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has also been found to improve cognitive function and reduce anxiety-like behavior in rats.
Advantages And Limitations For Lab Experiments
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. One area of interest is the development of novel HDAC inhibitors based on the structure of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. Another area of interest is the study of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in combination with other anticancer agents to determine its potential as a combination therapy. Additionally, further studies are needed to determine the safety and efficacy of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in humans.
Synthesis Methods
The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with ethyl chloroformate in the presence of potassium carbonate. This reaction yields ethyl 2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxoacetate, which is then subjected to a one-pot reaction with hydroxylamine hydrochloride and sodium acetate to yield 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.
Scientific Research Applications
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been studied for its potential as an anticancer agent. In a study conducted on human lung cancer cells, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one was found to inhibit cell growth and induce apoptosis. 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one was also found to inhibit the growth of human breast cancer cells in another study. Furthermore, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been studied for its potential as an anti-inflammatory agent. In a study conducted on mice, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one was found to reduce inflammation in the lungs and improve lung function.
properties
CAS RN |
156267-14-0 |
|---|---|
Product Name |
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one |
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-methyl-3H-pyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O/c1-10-7-2-3-9-5-6(7)4-8(10)11/h2-3,5H,4H2,1H3 |
InChI Key |
ZCZFNJTUKHCRFO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC2=C1C=CN=C2 |
Canonical SMILES |
CN1C(=O)CC2=C1C=CN=C2 |
synonyms |
2H-Pyrrolo[3,2-c]pyridin-2-one,1,3-dihydro-1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



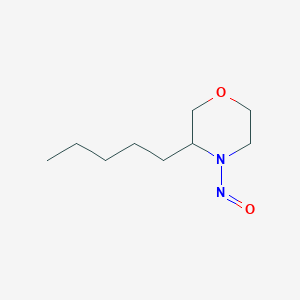
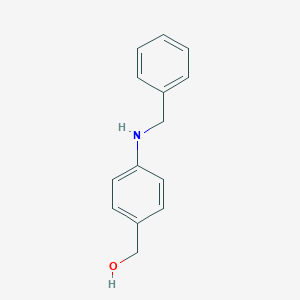
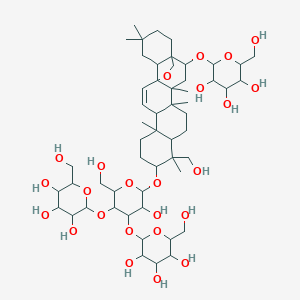
![3,7-Dimethylbenzo[d]isoxazol-6-ol](/img/structure/B116142.png)



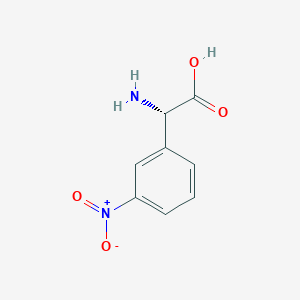
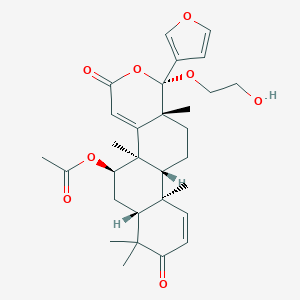
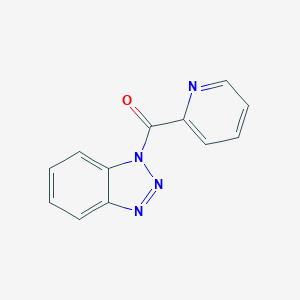
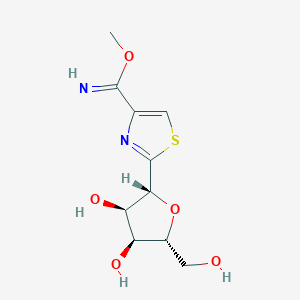
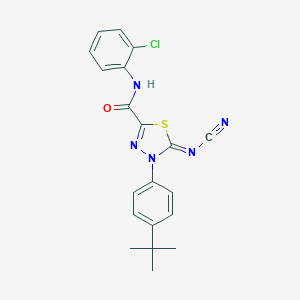
![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)
